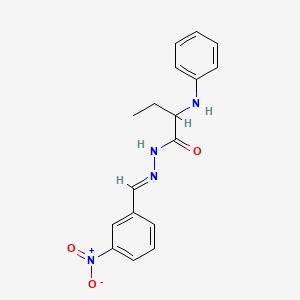![molecular formula C19H19F3N4 B5857985 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to have promising pharmacological properties, making it a potential candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act through modulation of ion channels and receptors in the nervous system. This compound has been found to interact with GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce the activity of COX-2 enzymes, and modulate the activity of ion channels and receptors in the nervous system. These effects contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential to exhibit a range of pharmacological activities. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of drugs for the treatment of chronic pain, epilepsy, and inflammation. Another direction is the investigation of its mechanism of action, which may lead to the identification of new targets for drug development. Additionally, the synthesis method for this compound may be optimized to increase its availability for research purposes.
Métodos De Síntesis
The synthesis method for 5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 5-methyl-3-phenylpyrazole-4-carbaldehyde with 1-piperidinyl-2-trifluoromethylpyridinium triflate in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a potential candidate for the development of drugs for the treatment of various diseases, including chronic pain, epilepsy, and inflammation.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4/c1-13-12-15(25-10-6-3-7-11-25)26-18(23-13)16(14-8-4-2-5-9-14)17(24-26)19(20,21)22/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQBZBCUFJKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)